

# Efficacy of Lutetium-177 Conjugates in Combination with Immunotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antitumor agent-177 |           |
| Cat. No.:            | B15577840           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is rapidly evolving, with combination strategies at the forefront of innovation. This guide provides a detailed comparison of the efficacy of Lutetium-177 (177Lu)-based targeted radionuclide therapy in combination with immune checkpoint inhibitors against alternative therapeutic regimens for metastatic castration-resistant prostate cancer (mCRPC) and neuroendocrine tumors (NETs). We present supporting experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this promising therapeutic approach.

# **Lutetium-177: A Targeted Radionuclide Therapy**

Lutetium-177 is a beta-emitting radioisotope that, when chelated to a tumor-targeting molecule, delivers localized radiation to cancer cells, leading to DNA damage and cell death.[1] This targeted approach minimizes damage to surrounding healthy tissues. Two prominent examples of <sup>177</sup>Lu-based therapies are:

- <sup>177</sup>Lu-PSMA-617: Targets prostate-specific membrane antigen (PSMA), a protein highly expressed on prostate cancer cells.[1]
- <sup>177</sup>Lu-DOTATATE: Targets somatostatin receptors (SSTRs), which are overexpressed in many neuroendocrine tumors.[2]



The rationale for combining <sup>177</sup>Lu-based therapy with immunotherapy, such as anti-PD-1 antibodies, stems from the hypothesis that radiation-induced immunogenic cell death may convert immunologically "cold" tumors into "hot" ones, thereby enhancing the efficacy of checkpoint inhibitors.[3][4]

# <sup>177</sup>Lu-PSMA-617 and Pembrolizumab for Metastatic Castration-Resistant Prostate Cancer (mCRPC) Clinical Trial Data Summary

The combination of <sup>177</sup>Lu-PSMA-617 and the anti-PD-1 antibody pembrolizumab has shown promising results in early-phase clinical trials for patients with mCRPC who have progressed on prior therapies. Below is a comparison of key efficacy and safety data from notable trials.



| Trial<br>(NCT ID)                                 | Therapy                                                                     | Patient<br>Populati<br>on                                                                | Objectiv<br>e<br>Respons<br>e Rate<br>(ORR)             | PSA<br>Respons<br>e Rate<br>(≥50%<br>decline) | Median<br>Radiogr<br>aphic<br>Progress<br>ion-Free<br>Survival<br>(rPFS) | Median<br>Overall<br>Survival<br>(OS) | Key Grade ≥3 Treatme nt- Related Adverse Events (TRAEs)                                  |
|---------------------------------------------------|-----------------------------------------------------------------------------|------------------------------------------------------------------------------------------|---------------------------------------------------------|-----------------------------------------------|--------------------------------------------------------------------------|---------------------------------------|------------------------------------------------------------------------------------------|
| Phase 1b<br>(NCT038<br>05594)[5]<br>[6][7]        | Single<br>dose<br><sup>177</sup> Lu-<br>PSMA-<br>617 +<br>Pembroli<br>zumab | 43 mCRPC patients progress ed on ≥1 androgen receptor signaling inhibitor                | 56% (in<br>Part B,<br>n=25)                             | 44%                                           | 6.5<br>months                                                            | Not<br>Reported                       | Arthritis (1 patient), Pneumon itis (1 patient) (Overall 5% experien ced grade ≥3 TRAEs) |
| PRINCE<br>(Phase I,<br>NCT0365<br>8447)[4]<br>[8] | Up to 6 cycles <sup>177</sup> Lu- PSMA- 617 + Pembroli zumab                | 37 mCRPC patients with prior docetaxel (73%) and androgen receptor targeted agent (100%) | 70% (in patients with RECIST-measura ble disease, n=10) | 76%                                           | 11.2<br>months                                                           | 17.8<br>months                        | Anemia (8%), Immune- related AEs (27%)                                                   |
| VISION<br>(Phase<br>III,                          | <sup>177</sup> Lu-<br>PSMA-<br>617 +                                        | 831<br>PSMA-<br>positive                                                                 | 29.8%                                                   | Not<br>Reported                               | 8.7<br>months                                                            | 15.3<br>months                        | Bone<br>marrow<br>suppressi                                                              |



| NCT0351    | Standard           | mCRPC     |          |      |        |          | on       |
|------------|--------------------|-----------|----------|------|--------|----------|----------|
| 1664) -    | of Care            | patients  |          |      |        |          | (23.4%), |
| Compara    | (SOC)              | previousl |          |      |        |          | Fatigue  |
| tor[1][9]  |                    | y treated |          |      |        |          | (7%),    |
|            |                    | with ≥1   |          |      |        |          | Kidney   |
|            |                    | androgen  |          |      |        |          | effects  |
|            |                    | receptor  |          |      |        |          | (3.4%)   |
|            |                    | pathway   |          |      |        |          |          |
|            |                    | inhibitor |          |      |        |          |          |
|            |                    | and 1-2   |          |      |        |          |          |
|            |                    | taxane    |          |      |        |          |          |
|            |                    | regimens  |          |      |        |          |          |
| TheraP     |                    |           |          |      |        |          |          |
| (Phase II, | 1771               |           |          |      |        |          | Not      |
| NCT0339    | <sup>177</sup> Lu- | mCDDC     | Not      | 660/ | 5.1    | Not      | Detailed |
| 2428) -    | PSMA-<br>617       | mCRPC     | Reported | 66%  | months | Reported | in       |
| Compara    | 017                |           |          |      |        |          | Snippet  |
| tor[4]     |                    |           |          |      |        |          |          |
|            |                    |           |          |      |        |          |          |

# **Experimental Protocols: Key Clinical Trials**

Phase 1b Study (NCT03805594):[6][7]

- Objective: To determine the recommended phase 2 dose and schedule of a single priming dose of <sup>177</sup>Lu-PSMA-617 in combination with pembrolizumab.
- Methodology: This open-label, dose-expansion, phase 1 study enrolled men with progressive mCRPC who had progressed on at least one androgen signaling inhibitor and had at least three PSMA-avid lesions on <sup>68</sup>Ga-PSMA-11 PET. Patients were assigned to one of three schedules where a single intravenous dose of <sup>177</sup>Lu-PSMA-617 (7.4 GBq) was administered either 28 days before, concurrently with, or 21 days after the start of intravenous pembrolizumab (200 mg every 3 weeks). The primary endpoint for Part A was the determination of the recommended phase 2 schedule, and for Part B, it was the objective response rate.

PRINCE Trial (NCT03658447):[4][8]



- Objective: To evaluate the safety and efficacy of the combination of <sup>177</sup>Lu-PSMA-617 and pembrolizumab.
- Methodology: This phase I trial enrolled mCRPC patients with high PSMA expression on PET/CT. Patients received up to 6 cycles of <sup>177</sup>Lu-PSMA-617 (starting at 8.5 GBq, with subsequent dose reductions) every 6 weeks, in conjunction with 200 mg of pembrolizumab every 3 weeks for up to 2 years. Co-primary endpoints were safety and a PSA decline of ≥50%.

# **Signaling Pathway and Experimental Workflow**



Click to download full resolution via product page

Caption: 177Lu-PSMA-617 and Pembrolizumab Combination Pathway.





Click to download full resolution via product page

Caption: Generalized Clinical Trial Workflow.

# <sup>177</sup>Lu-DOTATATE and Nivolumab for Neuroendocrine Tumors (NETs)





The combination of  $^{177}$ Lu-DOTATATE with the anti-PD-1 antibody nivolumab is being explored for various NETs. Data is emerging from early-phase trials.

# **Clinical Trial Data Summary**



| Trial                                                                           | Therapy                                               | Patient<br>Populati<br>on                                                                  | Objectiv<br>e<br>Respons<br>e Rate<br>(ORR)  | Disease<br>Control<br>Rate<br>(DCR) | Median<br>Progress<br>ion-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) | Key Grade ≥3 Treatme nt- Related Adverse Events (TRAEs) |
|---------------------------------------------------------------------------------|-------------------------------------------------------|--------------------------------------------------------------------------------------------|----------------------------------------------|-------------------------------------|-----------------------------------------------------|---------------------------------------|---------------------------------------------------------|
| Phase I<br>(NCT033<br>25816)<br>[10]                                            | <sup>177</sup> Lu-<br>DOTATA<br>TE +<br>Nivoluma<br>b | patients with advance d NETs of the lung (6 SCLC, 2 atypical carcinoid, 1 high- grade NEC) | 1 partial response in a patient with ES-SCLC | Not<br>Reported                     | Not<br>Reported                                     | Not<br>Reported                       | Lymphop<br>enia<br>(n=4),<br>Rash<br>(n=1,<br>DLT)      |
| Meta-<br>analysis<br>of <sup>177</sup> Lu-<br>DOTATA<br>TE for<br>pNETs[1<br>1] | <sup>177</sup> Lu-<br>DOTATA<br>TE                    | patients with advance d/metast atic pulmonar y NETs                                        | 24%                                          | 77%                                 | 21.59<br>months                                     | 48.78<br>months                       | Grade 3 Hematolo gical toxicity (4.0%)                  |



| NETTER -1 (Phase III) - Compara tor[2][12]                                      | <sup>177</sup> Lu-<br>DOTATA<br>TE +<br>Octreotid<br>e LAR | 229 patients with advance d midgut NETs                                 | 18%                         | Not<br>Reported       | Not<br>reached<br>at 20<br>months<br>(65.2%<br>progressi<br>on-free) | Not<br>reached<br>(interim<br>analysis<br>favored<br><sup>177</sup> Lu-<br>DOTATA<br>TE) | Neutrope nia (1%), Thrombo cytopenia (2%), Lymphop enia (9%) |
|---------------------------------------------------------------------------------|------------------------------------------------------------|-------------------------------------------------------------------------|-----------------------------|-----------------------|----------------------------------------------------------------------|------------------------------------------------------------------------------------------|--------------------------------------------------------------|
| Randomi<br>zed<br>Phase II<br>(NCT034<br>92588) -<br>Compara<br>tor[13]<br>[14] | <sup>177</sup> Lu-<br>DOTATA<br>TE vs.<br>Everolim<br>us   | Patients with somatost atin receptor- positive advance d bronchial NETs | Primary<br>endpoint:<br>PFS | Not<br>Applicabl<br>e | Not yet<br>reported                                                  | Not yet<br>reported                                                                      | Not yet<br>reported                                          |

## **Experimental Protocols: Key Clinical Trials**

Phase I Study of <sup>177</sup>Lu-DOTATATE + Nivolumab (NCT03325816):[10]

- Objective: To determine the recommended phase 2 dose (RP2D) of lutathera (177Lu-DOTATATE) in combination with nivolumab.
- Methodology: This was a phase I, 3+3 dose-escalation study in patients with advanced NETs of the lung. Two dose levels of <sup>177</sup>Lu-DOTATATE (3.7 GBq and 7.4 GBq) administered every 8 weeks for four doses were evaluated in combination with nivolumab 240 mg every 2 weeks. The primary objective was to determine the RP2D.

#### NETTER-1 Trial (NCT01578239):[12]

 Objective: To compare the efficacy and safety of <sup>177</sup>Lu-DOTATATE plus octreotide LAR with high-dose octreotide LAR alone.



Methodology: This was a randomized, open-label, phase III trial in patients with well-differentiated, metastatic midgut NETs. Patients were randomized to receive either four intravenous infusions of <sup>177</sup>Lu-DOTATATE (7.4 GBq every 8 weeks) plus intramuscular octreotide LAR (30 mg) or high-dose intramuscular octreotide LAR (60 mg every 4 weeks). The primary endpoint was progression-free survival.

#### Conclusion

The combination of Lutetium-177 based targeted radionuclide therapy with immune checkpoint inhibitors represents a promising strategy to enhance anti-tumor responses in mCRPC and NETs. Early clinical data for <sup>177</sup>Lu-PSMA-617 with pembrolizumab in mCRPC suggests a higher response rate compared to <sup>177</sup>Lu-PSMA-617 with standard of care, although cross-trial comparisons should be interpreted with caution. For NETs, the combination of <sup>177</sup>Lu-DOTATATE and nivolumab is in earlier stages of investigation, but the strong performance of <sup>177</sup>Lu-DOTATATE as a single agent provides a solid foundation for exploring synergistic combinations.

The safety profiles of these combinations appear manageable and generally consistent with the individual agents, though the potential for additive or unique toxicities requires careful monitoring. Ongoing and future clinical trials will be crucial to definitively establish the efficacy and safety of these combination therapies and to identify patient populations most likely to benefit. The data presented in this guide underscores the potential of this innovative approach to address unmet needs in the treatment of these challenging malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. urologytimes.com [urologytimes.com]

### Validation & Comparative





- 4. urotoday.com [urotoday.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Single-dose 177Lu-PSMA-617 followed by maintenance pembrolizumab in patients with metastatic castration-resistant prostate cancer: an open-label, dose-expansion, phase 1 trial
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-dose 177Lu-PSMA-617 followed by maintenance pembrolizumab in patients with metastatic castration-resistant prostate cancer: an open-label, dose-expansion, phase 1 trial
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO American Society of Clinical Oncology [asco.org]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Efficacy and safety of 177Lu-DOTATATE targeted therapy in advanced/metastatic pulmonary neuroendocrine tumors: A systematic review and meta-analysis [frontiersin.org]
- 12. Phase 3 Trial of 177Lu-Dotatate for Midgut Neuroendocrine Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. netrf.org [netrf.org]
- 14. RANDOMIZED PHASE II TRIAL OF LUTETIUM LU 177 DOTATATE VERSUS EVEROLIMUS IN SOMATOSTATIN RECEPTOR POSITIVE BRONCHIAL NEUROENDOCRINE TUMORS | Dana-Farber Cancer Institute [dana-farber.org]
- To cite this document: BenchChem. [Efficacy of Lutetium-177 Conjugates in Combination with Immunotherapy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577840#efficacy-of-antitumor-agent-177-in-combination-with-immunotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com